Welcome to the BenchChem Online Store!
molecular formula C10H16N2O B1488191 (1-cyclohexyl-1H-pyrazol-4-yl)methanol CAS No. 861135-99-1

(1-cyclohexyl-1H-pyrazol-4-yl)methanol

Cat. No. B1488191
M. Wt: 180.25 g/mol
InChI Key: IBLLNQHWRBVLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07846956B2

Procedure details

Under a nitrogen atmosphere, 0.57 g of lithium aluminum hydride was suspended in 100 ml of dry tetrahydrofuran, and a solution of 3.01 g of methyl 1-cyclohexyl-1H-pyrazole-4-carboxylate in 40 ml of tetrahydrofuran was added dropwise thereto over 15 minutes with stirring at 0° C. After completion of the addition, the mixture was stirred at room temperature for 7 hours and then cooled to 0° C. Thereto 10 ml of a 1 mol/L aqueous saturated sodium hydroxide solution was added dropwise. Produced precipitates were filtered and then washed with tetrahydrofuran. The filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.68 g of (cyclohexyl-1H-pyrazol-4-yl)methanol.
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
methyl 1-cyclohexyl-1H-pyrazole-4-carboxylate
Quantity
3.01 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([N:13]2[CH:17]=[C:16]([C:18](OC)=[O:19])[CH:15]=[N:14]2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[OH-].[Na+]>O1CCCC1>[CH:7]1([N:13]2[CH:17]=[C:16]([CH2:18][OH:19])[CH:15]=[N:14]2)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
methyl 1-cyclohexyl-1H-pyrazole-4-carboxylate
Quantity
3.01 g
Type
reactant
Smiles
C1(CCCCC1)N1N=CC(=C1)C(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
over 15 minutes with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
Produced
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CCCCC1)N1N=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.